4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
The compound “4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals due to its bioactivity . The molecule also contains a thiophene ring, a sulfur-containing heterocycle that is found in many important drugs and functional materials .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could participate in hydrolysis reactions under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process involves the removal of a boron group from an organic compound, which is a crucial step in many organic synthesis reactions .
Anti-Markovnikov Hydromethylation
It can also be used in the formal anti-Markovnikov hydromethylation of alkenes. This is a valuable transformation in organic chemistry that involves the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Complex Molecules
The compound can be used in the synthesis of complex molecules such as (−)-Δ8-THC and cholesterol. This highlights its utility in the synthesis of biologically active compounds .
Suzuki–Miyaura Coupling
Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This compound could potentially be used as a reagent in this reaction .
Synthesis of Indolizidine
The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These are complex organic compounds that have significant biological activity .
Functional Group Transformations
The compound can be used in various functional group transformations. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mechanism of Action
properties
IUPAC Name |
4-butoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-4-10-22-16-7-5-14(6-8-16)18(20)19-12-17(21-2)15-9-11-23-13-15/h5-9,11,13,17H,3-4,10,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTYTJIUIGNTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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